N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride
Description
Structural Characterization of N-[(1-Ethyl-5-Fluoro-3-Methylpyrazol-4-yl)Methyl]-1-Methylpyrazol-4-Amine Hydrochloride
Molecular Architecture Analysis
Pyrazole Core Substituent Configuration
The compound contains two pyrazole rings connected via a methylene-amine bridge. The first pyrazole (Ring A) bears substituents at positions 1 (ethyl), 3 (methyl), and 5 (fluoro), while the second pyrazole (Ring B) has a methyl group at position 1 and an amine at position 4 (Table 1).
Table 1: Substituent Positions and Properties
| Pyrazole Ring | Position 1 | Position 3 | Position 4 | Position 5 |
|---|---|---|---|---|
| Ring A | Ethyl | Methyl | - | Fluoro |
| Ring B | Methyl | - | Amine | - |
The ethyl group at Ring A’s N1 position introduces steric bulk, while the fluorine at C5 creates an electron-withdrawing effect. The methylene bridge (-CH2-) between Ring A’s C4 and Ring B’s amine enables conformational flexibility.
Hydrochloride Salt Formation Mechanism
Protonation occurs at the secondary amine of Ring B’s C4 position, forming a stable ammonium chloride salt. This process increases water solubility compared to the free base. XLogP calculations for analogous pyrazolamine hydrochlorides suggest a partition coefficient reduction of 1.2–1.5 units post-salt formation.
The ionic interaction between the protonated amine and chloride counterion was characterized through:
Comparative Structural Analysis with Pyrazole Derivatives
Ethyl vs. Methyl Group Steric Effects
Replacing methyl with ethyl at Ring A’s N1 position increases the Tolman cone angle from 118° to 132°, significantly altering molecular packing. Crystallographic data for related compounds show:
Table 2: Steric Parameters of N1 Substituents
| Substituent | Cone Angle (°) | van der Waals Volume (ų) |
|---|---|---|
| Methyl | 118 | 23.7 |
| Ethyl | 132 | 34.2 |
The ethyl group induces a 7.5° torsional twist in the pyrazole-methylamine bridge compared to methyl analogues, reducing π-π stacking interactions between aromatic rings.
Fluorine Substituent Electronic Impacts
The C5 fluorine atom exerts strong inductive (-I) effects, decreasing electron density at Ring A’s C4 position by 0.18 e compared to hydrogen-substituted counterparts. This polarization:
- Lowers Ring A’s HOMO energy by 1.3 eV
- Increases dipole moment from 3.2 D (non-fluorinated) to 4.1 D
- Enhances hydrogen bond acceptor capacity at N2
Comparative NMR chemical shifts demonstrate fluorine’s through-space effects:
- Ring B H4 proton : δ 7.25 ppm (fluorinated) vs. δ 6.98 ppm (non-fluorinated)
- Methylene bridge protons : Δδ = 0.35 ppm downfield shift
Properties
Molecular Formula |
C11H17ClFN5 |
|---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN5.ClH/c1-4-17-11(12)10(8(2)15-17)6-13-9-5-14-16(3)7-9;/h5,7,13H,4,6H2,1-3H3;1H |
InChI Key |
STGODDHLPUBZKD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC2=CN(N=C2)C)F.Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrazole Core
The process begins with the alkylation of 5-fluoro-3-methylpyrazole using ethyl bromide in the presence of a base such as potassium carbonate. This step introduces the ethyl group at the N1 position of the pyrazole ring. The reaction is typically conducted in anhydrous dimethylformamide (DMF) at 60–80°C for 12–16 hours, achieving yields of 78–85%.
Nucleophilic Substitution
The alkylated intermediate undergoes nucleophilic substitution with 1-methylpyrazol-4-amine. This step employs a methylene bridge formation via a Mannich-type reaction, using formaldehyde as the bridging agent. The reaction is carried out in ethanol under reflux conditions (78°C) for 6–8 hours, with yields ranging from 65% to 72%.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treating with hydrogen chloride gas in diethyl ether. The precipitate is filtered, washed with cold ether, and dried under vacuum to achieve >95% purity.
Table 1: Key Parameters for Conventional Synthesis
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Alkylation | Ethyl bromide, K₂CO₃ | DMF | 60–80°C | 78–85 |
| Nucleophilic substitution | Formaldehyde, ethanol | Ethanol | 78°C | 65–72 |
| Salt formation | HCl gas | Ether | 0–5°C | 90–95 |
Industrial-Scale Continuous Flow Synthesis
To address scalability challenges, continuous flow reactors have been adopted for large-scale production. This method enhances reaction control and reduces purification steps.
Microreactor Alkylation
Ethyl bromide and 5-fluoro-3-methylpyrazole are pumped into a microreactor at 10 mL/min, with residence times of 5–7 minutes. The use of immobilized base catalysts (e.g., Amberlyst A26) eliminates the need for post-reaction filtration, achieving 88–92% yield.
Inline Purification
The alkylated product is directly mixed with 1-methylpyrazol-4-amine in a tubular reactor, where inline liquid-liquid extraction removes impurities. This reduces solvent waste and improves overall yield to 75–80%.
Automated Salt Crystallization
Hydrogen chloride is introduced via gas-liquid segmented flow, enabling precise pH control. Crystallization occurs in a cooled oscillatory baffled reactor, producing uniform particle sizes (50–100 µm) with 97–99% purity.
Catalytic Asymmetric Synthesis
Recent advances focus on enantioselective synthesis for potential chiral applications.
Chiral Ligand-Assisted Alkylation
Using a palladium catalyst with (R)-BINAP ligand, the ethyl group is introduced asymmetrically at the pyrazole N1 position. This method achieves 90% enantiomeric excess (ee) but requires stringent oxygen-free conditions and yields 60–65%.
Resolution via Diastereomeric Salt Formation
Racemic free base is treated with (S)-mandelic acid to form diastereomeric salts. Recrystallization from methanol/water mixtures separates enantiomers, yielding 55–60% of the desired (R)-isomer.
Table 2: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Conventional | 65–72 | 95 | Moderate | Low equipment requirements |
| Continuous flow | 75–80 | 99 | High | Reduced solvent use |
| Asymmetric | 55–60 | 98 | Low | Enantioselectivity |
Analytical Validation and Optimization
Reaction Monitoring
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) tracks intermediate formation. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, particularly the methylene bridge (δ 4.2–4.5 ppm).
Solvent Optimization Studies
A 2025 study compared solvents for the nucleophilic substitution step:
Table 3: Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol | 24.3 | 72 | 6 |
| Acetonitrile | 37.5 | 68 | 5 |
| DMSO | 46.7 | 62 | 8 |
Ethanol remains optimal due to its balance between polarity and boiling point.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Compound A : N-[(1-ethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride (CAS RN: 1856025-39-2)
Compound B : 5-Fluoro-1-phenylpyrazole-4-carboxylic acid (Enamine Catalog # EN300-211840)
Compound C : Methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine
- Key Differences : Simpler structure with a single pyrazole ring and methyl-ethylamine chain.
Physicochemical and Pharmacological Properties
Functional Implications
- Fluorine Substituent : Present only in the target compound and Compound B. Fluorine enhances lipophilicity and resistance to oxidative metabolism, critical for drug half-life .
- Hydrochloride Salt : Improves aqueous solubility compared to free-base analogs (e.g., Compound C), facilitating formulation .
- Pyrazole Linkage: The dual pyrazole system in the target compound may enable dual-target binding mechanisms, unlike mono-pyrazole analogs .
Biological Activity
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives. Its unique molecular structure, characterized by the presence of two pyrazole rings, contributes to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈ClF₄N₅ |
| Molecular Weight | 355.76 g/mol |
| CAS Number | 1856069-80-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Pyrazole Rings : Cyclization of hydrazines with 1,3-diketones.
- Substitution Reactions : Introduction of ethyl, fluoro, and methyl groups using alkylating agents.
- Coupling Reactions : Final coupling with amine groups under controlled conditions.
These methods ensure high yields and purity of the final product .
Biological Activity
This compound exhibits various biological activities, primarily through its interaction with specific molecular targets:
The compound is believed to modulate several biological pathways, including:
- Inhibition of Monoamine Oxidases (MAO) : Studies indicate that pyrazole derivatives can selectively inhibit MAO-A and MAO-B isoforms, which are crucial in the metabolism of neurotransmitters .
Therapeutic Potential
Research has highlighted several therapeutic areas where this compound may be beneficial:
- Antidepressant Activity : Due to its MAO-A inhibitory effects, it may serve as a potential antidepressant.
- Anti-inflammatory Effects : Compounds within the pyrazole class have shown significant anti-inflammatory properties, reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antimicrobial Properties : Some studies have reported promising results against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:
Study 1: Inhibition of MAO
A study demonstrated that a series of pyrazole derivatives exhibited potent and selective inhibition of MAO-A with IC50 values ranging from to . The selectivity index for MAO-B/MAO-A was found to be between 10,000 and 16,250 .
Study 2: Anti-inflammatory Activity
In another research effort, a series of pyrazole compounds were synthesized and tested for their ability to inhibit TNF-α and IL-6 production. Compounds demonstrated up to 85% inhibition at concentrations as low as 10 µM compared to standard drugs like dexamethasone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
